molecular formula C18H16N2O2 B14311624 {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone CAS No. 113758-86-4

{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone

Cat. No.: B14311624
CAS No.: 113758-86-4
M. Wt: 292.3 g/mol
InChI Key: AXVUDZWAOQSWOG-UHFFFAOYSA-N
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Description

    Reagents: Ammonia or amines

    Conditions: Mild heating

    Reaction: Introduction of the amino group at the desired position on the oxazole ring.

  • Phenylmethanone Attachment

      Reagents: Benzoyl chloride, base (e.g., pyridine)

      Conditions: Room temperature

      Reaction: The phenylmethanone group is attached to the oxazole ring through a nucleophilic substitution reaction.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base .

    • Oxazole Ring Formation

        Reagents: TosMIC, aromatic aldehydes

        Conditions: Base (e.g., Cs₂CO₃), polar solvents

        Reaction: TosMIC reacts with the aldehyde to form the oxazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

        Conditions: Acidic or basic medium

        Products: Oxidized derivatives of the compound

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

        Conditions: Anhydrous conditions

        Products: Reduced forms of the compound, such as alcohols or amines

    • Substitution

        Reagents: Halogens, nucleophiles

        Conditions: Varies depending on the substituent

        Products: Substituted derivatives of the compound

    Common Reagents and Conditions

      Oxidizing Agents: KMnO₄, CrO₃

      Reducing Agents: LiAlH₄, NaBH₄

      Bases: Cs₂CO₃, pyridine

      Solvents: Polar solvents like dimethyl sulfoxide (DMSO), nonpolar solvents like toluene

    Scientific Research Applications

    Chemistry

    In chemistry, {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

    Biology

    In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It is also used in the synthesis of bioactive molecules for drug discovery.

    Medicine

    In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazole ring and amino group makes it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.

    Industry

    Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

    Mechanism of Action

    The mechanism of action of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
    • {3-[1-(5-Amino-1,2-thiazol-3-yl)ethyl]phenyl}(phenyl)methanone
    • {3-[1-(5-Amino-1,2-imidazol-3-yl)ethyl]phenyl}(phenyl)methanone

    Uniqueness

    Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications.

    Properties

    CAS No.

    113758-86-4

    Molecular Formula

    C18H16N2O2

    Molecular Weight

    292.3 g/mol

    IUPAC Name

    [3-[1-(5-amino-1,2-oxazol-3-yl)ethyl]phenyl]-phenylmethanone

    InChI

    InChI=1S/C18H16N2O2/c1-12(16-11-17(19)22-20-16)14-8-5-9-15(10-14)18(21)13-6-3-2-4-7-13/h2-12H,19H2,1H3

    InChI Key

    AXVUDZWAOQSWOG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=NOC(=C3)N

    Origin of Product

    United States

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